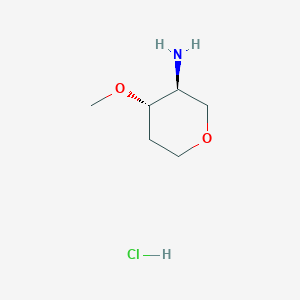
3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Etil-1H-1,2,4-triazol-1-il)piperidina es un compuesto heterocíclico que presenta un anillo de piperidina sustituido con un anillo de 1,2,4-triazol
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-(3-Etil-1H-1,2,4-triazol-1-il)piperidina generalmente implica la reacción de derivados de piperidina con derivados de 1,2,4-triazol. Un método común incluye la reacción de sustitución nucleofílica donde un derivado de piperidina reacciona con un triazol sustituido con etilo en condiciones básicas . La reacción generalmente se lleva a cabo en un solvente polar como el dimetilsulfóxido (DMSO) o acetonitrilo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para garantizar un alto rendimiento y pureza. Estos métodos a menudo utilizan sistemas automatizados para controlar los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos, optimizando así el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Etil-1H-1,2,4-triazol-1-il)piperidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piperidina sustituidos con triazol, mientras que la reducción puede producir piperidinas sustituidas con triazol con grupos funcionales reducidos .
Aplicaciones Científicas De Investigación
3-(3-Etil-1H-1,2,4-triazol-1-il)piperidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para el diseño de nuevos productos farmacéuticos.
Industria: Utilizado en el desarrollo de materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Etil-1H-1,2,4-triazol-1-il)piperidina implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Se sabe que el anillo de triazol forma fuertes enlaces de hidrógeno y se coordina con iones metálicos, lo que puede influir en su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-Metil-1H-1,2,4-triazol-1-il)piperidina
- 3-(3-Propil-1H-1,2,4-triazol-1-il)piperidina
- 3-(3-Fenil-1H-1,2,4-triazol-1-il)piperidina
Singularidad
3-(3-Etil-1H-1,2,4-triazol-1-il)piperidina es única debido a la presencia del grupo etilo en el anillo de triazol, que puede influir en su reactividad química y actividad biológica. Esta sustitución puede afectar la solubilidad, estabilidad y capacidad del compuesto para interactuar con objetivos biológicos, lo que lo hace diferente de otros compuestos similares .
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
3-(3-ethyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-9-11-7-13(12-9)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 |
Clave InChI |
BLELCNABTZNROZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C=N1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)








![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)
